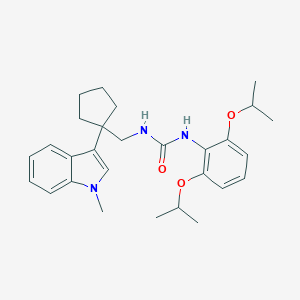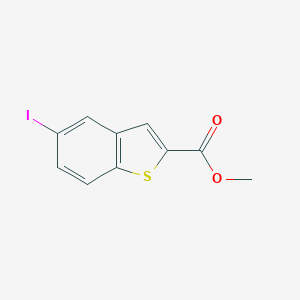
Methyl 5-iodo-1-benzothiophene-2-carboxylate
Vue d'ensemble
Description
Methyl 5-iodo-1-benzothiophene-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities. In
Mécanisme D'action
The exact mechanism of action of Methyl 5-iodo-1-benzothiophene-2-carboxylate is not fully understood. However, studies have suggested that the compound may exert its biological effects by inhibiting specific enzymes or signaling pathways. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
Methyl 5-iodo-1-benzothiophene-2-carboxylate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antimicrobial activity against various bacterial strains. In addition, the compound has been investigated for its potential as a fluorescent probe in biological imaging studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 5-iodo-1-benzothiophene-2-carboxylate in lab experiments is its diverse biological activities. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a useful tool for investigating various biological processes. However, one limitation of using the compound is its potential toxicity. Studies have shown that high concentrations of the compound can be toxic to cells, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Methyl 5-iodo-1-benzothiophene-2-carboxylate. One area of interest is its potential as a fluorescent probe in biological imaging studies. Further research is needed to optimize the compound's properties for this application and to investigate its potential in vivo. Another area of interest is the compound's anti-cancer properties. Studies have shown that the compound can inhibit the growth of cancer cells, and further research is needed to investigate its potential as a cancer treatment. Finally, the compound's potential as an anti-inflammatory and anti-microbial agent warrants further investigation.
Applications De Recherche Scientifique
Methyl 5-iodo-1-benzothiophene-2-carboxylate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been investigated for its potential as a fluorescent probe in biological imaging studies.
Propriétés
Numéro CAS |
146137-90-8 |
|---|---|
Nom du produit |
Methyl 5-iodo-1-benzothiophene-2-carboxylate |
Formule moléculaire |
C10H7IO2S |
Poids moléculaire |
318.13 g/mol |
Nom IUPAC |
methyl 5-iodo-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H7IO2S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3 |
Clé InChI |
HEGKKJCDOJECPN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)I |
SMILES canonique |
COC(=O)C1=CC2=C(S1)C=CC(=C2)I |
Synonymes |
5-IODO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

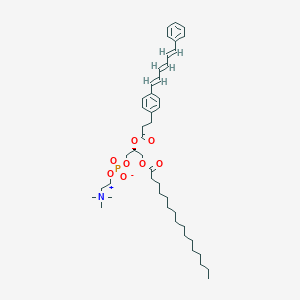
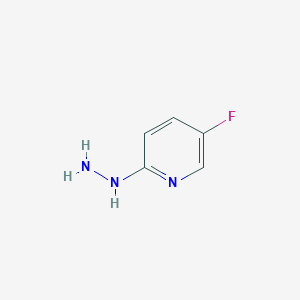
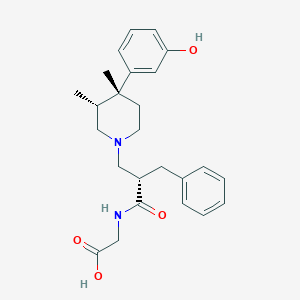
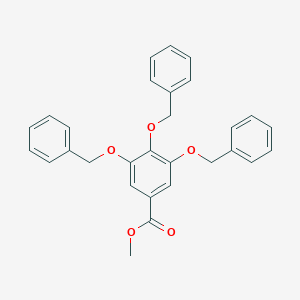
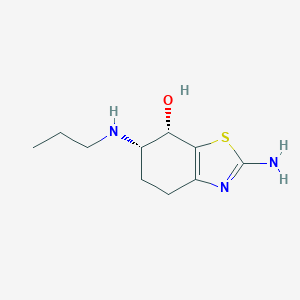
![2-[[6-Bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B130665.png)
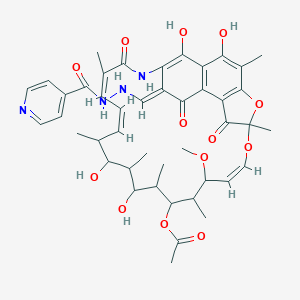
![(3S,7aR)-7a-methyl-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B130668.png)
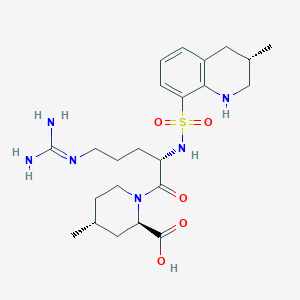

![(3aR)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B130677.png)
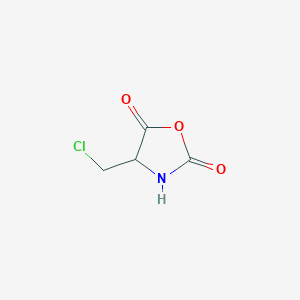
![2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B130682.png)
